

# Ciraparantag universal anticoagulant reversal agent

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## Compound Focus: Ciraparantag

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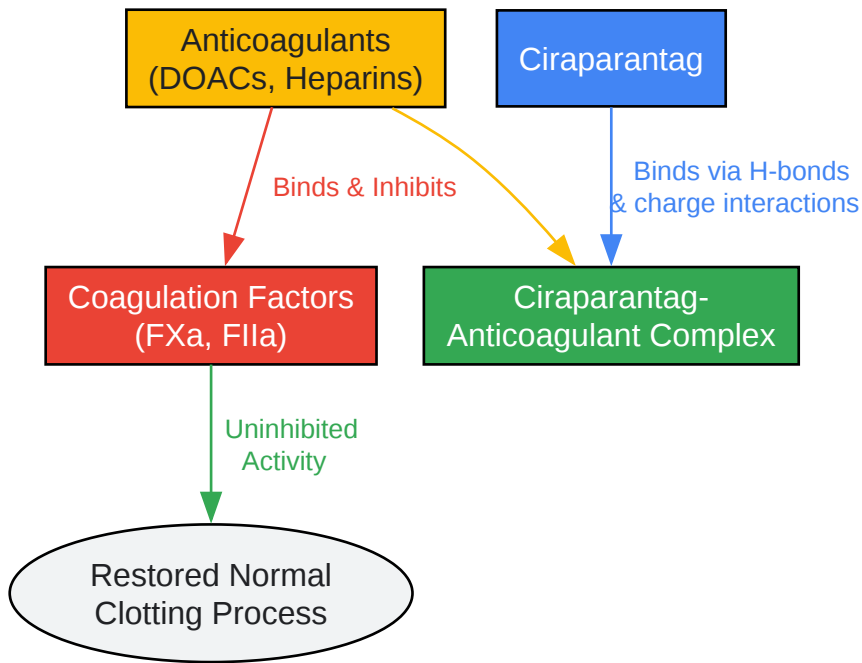
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## Mechanism of Action and Binding Specificity

**Ciraparantag** is designed to bind directly to anticoagulant molecules via non-covalent hydrogen bonds and charge-charge interactions [1] [2]. This binding physically sequesters the anticoagulant, preventing it from interacting with its intended coagulation targets.

- **Molecular Structure:** The molecule consists of two L-arginine units connected by a piperazine-containing linker chain [1]. The guanidine and  $\alpha$ -amino groups are critical for hydrogen bonding.
- **Universal Binding:** It demonstrates binding to:
  - **Direct Oral Anticoagulants (DOACs):** Factor Xa inhibitors (apixaban, rivaroxaban, edoxaban) and the direct thrombin inhibitor dabigatran [1] [3].
  - **Heparins:** Unfractionated heparin (UFH), low molecular weight heparins (LMWH like enoxaparin), and fondaparinux [1] [3].
- **No Procoagulant Activity:** Crucially, **ciraparantag** does not bind to human coagulation factors or serum albumin, indicating it has no intrinsic procoagulant effect [2] [3].

The following diagram illustrates the universal reversal mechanism of **Ciraparantag**.



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## Pharmacokinetic and Pharmacodynamic Profile

The table below summarizes the key pharmacokinetic and efficacy data from available studies.

Parameter	Details & Findings
Route of Administration	Intravenous (IV) infusion [4] [5]
Onset of Action	Within <b>10 minutes</b> of administration [1] [5]
Duration of Action	Sustained reversal for <b>up to 24 hours</b> after a single dose [1] [5]
Plasma Half-Life	Relatively short: <b>12 to 19 minutes</b> [2] [6]
Metabolism & Elimination	Primarily hydrolyzed by serum peptidases into two inactive metabolites; almost entirely recovered in urine [2] [6]

| **Key Efficacy Findings** | - **Edoxaban**: 100-300 mg dose achieved full WBCT reversal within 10 mins [5].

- **Apixaban:** 60 mg dose provided sustained reversal over 5 hrs [4].
- **Rivaroxaban:** 180 mg dose provided sustained reversal over 6 hrs [4].
- **Enoxaparin:** 100-200 mg dose reversed WBCT within 5-20 mins [3]. |

## Key Experimental Models and Protocols

A critical aspect of **ciraparantag** development has been the need for specific coagulation assays, as it interferes with standard plasma-based tests.

### Whole Blood Clotting Time (WBCT)

The manual WBCT has been the primary efficacy endpoint in clinical trials because standard plasma-based assays are invalidated by **ciraparantag**'s mechanism [4] [5].

- **Principle:** Measures the time for visible clot formation in non-anticoagulated whole blood without activators, reflecting *in vivo* hemostasis [4].
- **Clinical Protocol:**
  - **Blood Sampling:** Collect venous blood directly into plain glass tubes.
  - **Clotting Measurement:** Incubate tubes at 37°C. Tilt tubes manually every 30 seconds until blood no longer flows, indicating clot formation. The time from draw to clotting is recorded [5].
  - **Endpoint Definition:** In clinical trials, a "responder" is typically defined as a subject whose WBCT returns to within 10% of their pre-anticoagulation baseline [4].

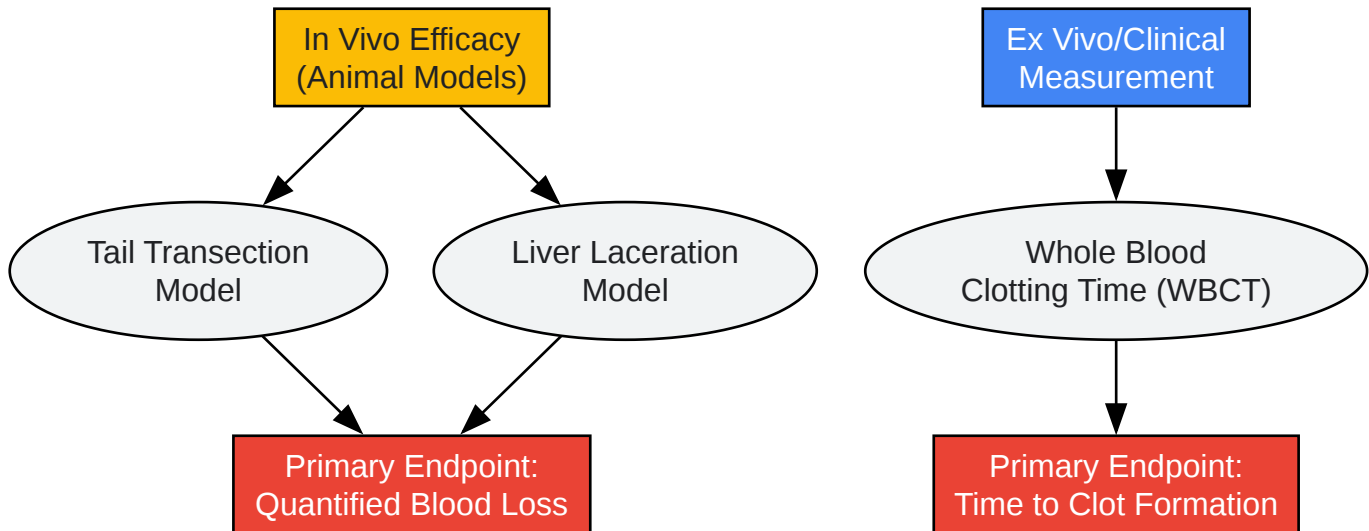
### Animal Models of Bleeding

*In vivo* efficacy has been demonstrated in two primary rat models [2] [3].

- **Tail Transection Model:**
  - Animals are treated with an anticoagulant (e.g., a DOAC).
  - The tail tip is amputated with a scalpel.
  - The tail is immersed in saline at 37°C, and blood loss is measured by hemoglobin content in the saline over a fixed period (e.g., 60 minutes).
  - **Ciraparantag** is administered either before or after transection.
- **Liver Laceration Model:**

- After anticoagulation, a standardized incision is made in the exposed liver.
- Blood loss is quantified by weighing sponges used to absorb the hemorrhage before and after the procedure [3].

The workflow for these key experiments is summarized below.



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## Laboratory Considerations and Challenges

A significant challenge is the interference of **ciraparantag** in *ex vivo* coagulation testing.

- **Assay Interference:** **Ciraparantag** binds to anionic reagents (like citrate, kaolin, celite) used in standard plasma-based tests (PT, aPTT, anti-Xa), making these assays unreliable for measuring reversal [4] [5] [7].
- **Mitigation Strategy:** A recent 2024 study suggests that activated charcoal-based adsorbents like **DOAC-Stop** can effectively remove both DOACs and **ciraparantag** from plasma samples, allowing for accurate subsequent coagulation testing [7].

## Clinical Trial Status and Safety

- **Development Status:** As of the latest data, **ciraparantag** remains an **investigational drug** having reached **Phase 2 clinical trials** [8].
- **Safety Profile:** In completed trials, **ciraparantag** has been generally well-tolerated. The most frequently reported adverse events are **transient and mild sensations**, including facial flushing, hot

flashes, and dysgeusia (altered taste) [4] [5]. No procoagulant signals or serious thrombotic events have been reported in these studies.

## Conclusion and Future Directions

**Ciraparantag** represents a promising approach to a universal anticoagulant reversal agent. Its unique mechanism of action, rapid onset, and sustained duration of effect position it as a potential valuable tool for managing anticoagulant-related bleeding. Future progress depends on the successful completion of Phase 3 trials demonstrating its efficacy and safety in a clinical patient population.

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